2-Methyl-5-chloro-6-benzoxazolamine
Overview
Description
2-Methyl-5-chloro-6-benzoxazolamine is an organic compound with the molecular formula C8H7ClN2O and a molecular weight of 182.61 g/mol . It is a white crystalline solid that is slightly soluble in water but soluble in alcohol and ether solvents . This compound is used in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-chloro-6-benzoxazolamine typically involves the following steps :
Obtaining 2-Aminophenol: This is the starting material for the synthesis.
Reaction with Thionyl Chloride (SOCl2): Under appropriate conditions, 2-aminophenol reacts with thionyl chloride to produce 2-amino-5-chlorophenol.
Methylation: The 2-amino-5-chlorophenol is then methylated using a suitable methylating reagent to obtain the target product, this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This involves using larger quantities of reagents and more efficient reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-chloro-6-benzoxazolamine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the chlorine atom is replaced by other substituents.
Ring Reactions: The benzoxazole ring can undergo various modifications depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Nucleophiles: For substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazolamines, while ring reactions can produce different benzoxazole derivatives .
Scientific Research Applications
2-Methyl-5-chloro-6-benzoxazolamine has several scientific research applications :
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-5-chloro-6-benzoxazolamine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-chloro-6-aminobenzoxazole
- 5-Chloro-2-methyl-1,3-benzoxazol-6-amine
- 6-Amino-5-chloro-2-methylbenzoxazole
Uniqueness
2-Methyl-5-chloro-6-benzoxazolamine is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
5-chloro-2-methyl-1,3-benzoxazol-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZICVFYCZDSEFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C(=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460835 | |
Record name | 2-Methyl-5-chloro-6-benzoxazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
323579-00-6 | |
Record name | 5-Chloro-2-methyl-6-benzoxazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=323579-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-5-chloro-6-benzoxazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Benzoxazolamine, 5-chloro-2-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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